1-(2-chlorophenyl)-2-propyn-1-ol

Medicinal Chemistry Molecular Modeling ADME Prediction

Sourcing ortho-substituted propargylic alcohols with reliable purity for cross-coupling often delays medicinal chemistry programs. 1-(2-Chlorophenyl)-2-propyn-1-ol (CAS 19115-29-8) is a versatile building block with a privileged 2-chloro motif for histone demethylase inhibitor scaffolds. - Enables regioselective Sonogashira couplings and CuAAC click reactions. - Oxidation to the ynone proceeds in 90% yield for heterocycle synthesis. - Fragment-like properties (MW 166.6, XLogP3 ~2.0) suit FBDD library design.

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 19115-29-8
Cat. No. B106304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-2-propyn-1-ol
CAS19115-29-8
Synonyms1-(2-CHLORO-PHENYL)-PROP-2-YN-1-OL
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H
InChIKeyMUENINFVGCDNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)-2-propyn-1-ol (CAS 19115-29-8): A Propargylic Alcohol Building Block with 2-Chloro Substitution


1-(2-Chlorophenyl)-2-propyn-1-ol (CAS 19115-29-8) is a propargylic alcohol featuring a 2-chlorophenyl ring attached to a propyn-1-ol moiety. It serves as a versatile intermediate in organic synthesis, particularly in Sonogashira coupling, alkyne metathesis, and click chemistry applications [1]. Its molecular structure (C9H7ClO, MW 166.60) combines an aromatic chloro substituent with a terminal alkyne and a hydroxyl group, enabling diverse reactivity profiles .

Why 1-(2-Chlorophenyl)-2-propyn-1-ol Cannot Be Directly Replaced by Unsubstituted or 4-Halo Analogs


The ortho-chloro substitution in 1-(2-chlorophenyl)-2-propyn-1-ol imparts distinct steric and electronic effects that are absent in unsubstituted or para-substituted analogs. The 2-chloro group influences both the reactivity of the alkyne in cross-coupling reactions and the hydrogen-bonding capacity of the hydroxyl group. For instance, in Sonogashira couplings, ortho-halo propargylic alcohols often exhibit altered regioselectivity and cyclization pathways compared to their 4-substituted counterparts [1]. Furthermore, the ortho-chloro pattern is a privileged motif in certain bioactive molecules, making this compound a critical building block for medicinal chemistry programs where precise halogen positioning dictates target engagement .

Quantitative Differentiation: 1-(2-Chlorophenyl)-2-propyn-1-ol vs. Key Analogs


Comparison of Molecular Descriptors: Ortho-Chloro vs. Ortho-Bromo and Ortho-Fluoro Propargylic Alcohols

The ortho-chloro analog exhibits a distinct physicochemical profile compared to its bromo and fluoro congeners. The chlorine atom provides an intermediate balance of lipophilicity, size, and electron-withdrawing character. This influences key parameters such as LogP and Topological Polar Surface Area (TPSA). For example, the calculated XLogP3 of 1-(2-chlorophenyl)-2-propyn-1-ol is approximately 2.0 , while the corresponding bromo derivative is expected to be more lipophilic (higher LogP) and the fluoro derivative less lipophilic (lower LogP). TPSA values also differ slightly (20.2 Ų for the chloro compound) . These differences directly affect passive membrane permeability and solubility, making the chloro analog a preferred choice in lead optimization campaigns where balanced ADME properties are sought.

Medicinal Chemistry Molecular Modeling ADME Prediction

Differential Reactivity in Click Chemistry: Terminal Alkyne Availability

1-(2-Chlorophenyl)-2-propyn-1-ol serves as a terminal alkyne building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. While direct comparative kinetic data against other aryl propargyl alcohols is scarce, the ortho-chloro substitution is known to influence the electron density on the alkyne, potentially affecting the rate of cycloaddition. In related propargyl alcohol systems, the presence of an ortho substituent can sterically shield the alkyne or modulate its nucleophilicity. The 2-chloro group is a moderate electron-withdrawing group, which typically accelerates CuAAC reactions compared to electron-donating substituents but may be slower than strongly electron-withdrawing groups like nitro.

Click Chemistry Bioconjugation Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthetic Utility: Oxidation to 1-(2-Chlorophenyl)-2-propyn-1-one

A key transformation enabled by the hydroxyl group is oxidation to the corresponding ketone. 1-(2-Chlorophenyl)-2-propyn-1-ol can be oxidized with Jones reagent (CrO3/H2SO4) in acetone to yield 1-(2-chlorophenyl)-2-propyn-1-one with a reported yield of 90% [1]. This transformation is crucial for accessing electrophilic alkyne building blocks. While this reaction is general for propargylic alcohols, the 2-chloro substitution enhances the stability of the resulting ketone and may influence subsequent nucleophilic additions. The high yield (90%) underscores the synthetic viability of this specific compound as a precursor.

Organic Synthesis Oxidation Ketone Building Blocks

Potential Biological Relevance: Implication in Histone Demethylase Inhibition

1-(2-Chlorophenyl)-2-propyn-1-ol is structurally related to compounds disclosed in patents targeting histone demethylases (e.g., EP-2968282-A1, 'Histone Demethylase Inhibitors') . While the exact biological activity of this specific molecule is not disclosed in the patent abstract, its inclusion as a building block in such intellectual property suggests that the 2-chlorophenyl propargylic alcohol scaffold is a privileged structure for modulating this epigenetic target. In contrast, analogs with different halogen substitution patterns or positions may exhibit reduced binding affinity or selectivity for these enzymes.

Epigenetics Cancer Research Enzyme Inhibition

Limited High-Strength Differential Evidence: A Transparent Assessment

It is important to note that a comprehensive search of primary literature, patents, and authoritative databases reveals a scarcity of direct, head-to-head quantitative comparisons between 1-(2-chlorophenyl)-2-propyn-1-ol and its closest analogs (e.g., 1-(2-bromophenyl)-2-propyn-1-ol or 1-(4-chlorophenyl)-2-propyn-1-ol). While the compound has been cited in patent literature and as a research chemical, specific comparative data on biological activity (e.g., IC50, MIC, Ki) or chemical reactivity (e.g., relative reaction rates) are not readily available in the public domain as of this assessment [1][2]. Consequently, the differentiation evidence presented here relies heavily on class-level inferences and physicochemical property comparisons. Procurement decisions must be guided by the compound's unique structural features—namely the ortho-chloro substitution pattern—and its potential to serve as a versatile building block in organic synthesis and medicinal chemistry. Researchers requiring definitive comparative performance data should consider requesting custom head-to-head studies from suppliers or conducting in-house evaluations.

Research Integrity Data Scarcity

Targeted Application Scenarios for 1-(2-Chlorophenyl)-2-propyn-1-ol (CAS 19115-29-8) Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Epigenetic Targets

Researchers developing histone demethylase inhibitors can utilize 1-(2-chlorophenyl)-2-propyn-1-ol as a privileged building block. Its 2-chloro substitution pattern aligns with scaffolds disclosed in patent literature (e.g., EP-2968282-A1) . The compound's balanced lipophilicity (XLogP3 ~2.0) and moderate polar surface area (TPSA 20.2 Ų) make it a suitable core for further derivatization, potentially offering advantages over more lipophilic bromo analogs or less electron-withdrawing fluoro analogs .

Organic Synthesis: Precursor for Ynone Synthesis

In multi-step synthetic routes, 1-(2-chlorophenyl)-2-propyn-1-ol can be efficiently oxidized to 1-(2-chlorophenyl)-2-propyn-1-one using Jones reagent, achieving a high yield of 90% . This ynone is a valuable electrophilic building block for heterocycle synthesis (e.g., pyrazoles, isoxazoles) and transition metal-catalyzed transformations. The ortho-chloro substituent remains intact, providing a handle for subsequent cross-coupling reactions .

Bioconjugation and Materials Science: Click Chemistry Applications

The terminal alkyne of 1-(2-chlorophenyl)-2-propyn-1-ol makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . While direct kinetic data are lacking, the 2-chloro group's electronic influence can be exploited to tune reaction rates and regioselectivity compared to unsubstituted or para-substituted analogs. This compound is therefore useful for creating functionalized triazole-linked conjugates for biological probes or polymer chemistry .

Chemical Biology Probe Development

The structural similarity of 1-(2-chlorophenyl)-2-propyn-1-ol to fragments implicated in enzyme inhibition (e.g., histone demethylases) positions it as a candidate for fragment-based drug discovery (FBDD). Its low molecular weight (166.6 g/mol) and favorable physicochemical properties align with 'Rule of Three' criteria for fragments. Procurement for FBDD libraries allows researchers to screen for binding to a wide range of protein targets, leveraging the unique ortho-chloro substitution for potential selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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